molecular formula C14H24N2O3 B12314110 Tert-butyl 3-(piperidine-1-carbonyl)azetidine-1-carboxylate

Tert-butyl 3-(piperidine-1-carbonyl)azetidine-1-carboxylate

Cat. No.: B12314110
M. Wt: 268.35 g/mol
InChI Key: KWKOODQHARFJRW-UHFFFAOYSA-N
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Description

Tert-butyl 3-(piperidine-1-carbonyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C13H22N2O3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and piperidine, a six-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(piperidine-1-carbonyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with piperidine derivatives under specific conditions. One common method involves the use of tert-butyl 3-(bromomethyl)azetidine-1-carboxylate as a starting material, which reacts with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(piperidine-1-carbonyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-(piperidine-1-carbonyl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 3-(piperidine-1-carbonyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(piperidine-1-carbonyl)azetidine-1-carboxylate is unique due to its specific combination of azetidine and piperidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C14H24N2O3

Molecular Weight

268.35 g/mol

IUPAC Name

tert-butyl 3-(piperidine-1-carbonyl)azetidine-1-carboxylate

InChI

InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)16-9-11(10-16)12(17)15-7-5-4-6-8-15/h11H,4-10H2,1-3H3

InChI Key

KWKOODQHARFJRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(=O)N2CCCCC2

Origin of Product

United States

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